Cas no 749917-14-4 (1H-Pyrrole-2-carboxaldehyde, 1-(2,4,6-trimethylphenyl)-)

1H-Pyrrole-2-carboxaldehyde, 1-(2,4,6-trimethylphenyl)-, is a specialized organic compound featuring a pyrrole core substituted with a formyl group at the 2-position and a mesityl (2,4,6-trimethylphenyl) group at the 1-position. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the development of heterocyclic compounds and coordination chemistry. Its sterically hindered mesityl group enhances stability, while the aldehyde functionality provides a versatile handle for further derivatization. The compound is commonly employed in the synthesis of ligands, catalysts, and advanced intermediates for pharmaceuticals or materials science. High purity and well-defined reactivity ensure consistent performance in demanding applications.
1H-Pyrrole-2-carboxaldehyde, 1-(2,4,6-trimethylphenyl)- structure
749917-14-4 structure
Product Name:1H-Pyrrole-2-carboxaldehyde, 1-(2,4,6-trimethylphenyl)-
CAS No:749917-14-4
MF:C14H15NO
MW:213.275003671646
CID:4170626
PubChem ID:12125283
Update Time:2025-11-02

1H-Pyrrole-2-carboxaldehyde, 1-(2,4,6-trimethylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2-carboxaldehyde, 1-(2,4,6-trimethylphenyl)-
    • 1-Mesityl-1H-pyrrole-2-carbaldehyde
    • 1-(2,4,6-trimethylphenyl)-2-formylpyrrole
    • 1-(2,4,6-trimethylphenyl)-1H-pyrrole-2-carbaldehyde
    • Z57124171
    • 749917-14-4
    • EN300-18238867
    • Inchi: 1S/C14H15NO/c1-10-7-11(2)14(12(3)8-10)15-6-4-5-13(15)9-16/h4-9H,1-3H3
    • InChI Key: SPRXZZRTRDOHHC-UHFFFAOYSA-N
    • SMILES: O=CC1=CC=CN1C1C(C)=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 213.115364102Da
  • Monoisotopic Mass: 213.115364102Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 22Ų

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Additional information on 1H-Pyrrole-2-carboxaldehyde, 1-(2,4,6-trimethylphenyl)-

1H-Pyrrole-2-carboxaldehyde, 1-(2,4,6-trimethylphenyl)- (CAS No. 749917-14-4): A Versatile Building Block in Organic Synthesis

The 1H-Pyrrole-2-carboxaldehyde, 1-(2,4,6-trimethylphenyl)- (CAS No. 749917-14-4) is a specialized organic compound that has gained significant attention in recent years due to its unique structural features and broad applicability in pharmaceutical and material science research. This pyrrole-carboxaldehyde derivative combines the reactive aldehyde functionality with a sterically hindered mesityl group, making it particularly valuable for designing complex molecular architectures.

Chemically classified as a substituted pyrrole aldehyde, this compound features a molecular formula of C14H15NO and a molecular weight of 213.28 g/mol. The presence of both the electron-rich pyrrole ring and the electron-withdrawing aldehyde group creates interesting electronic properties that researchers are exploring for various applications. The 2,4,6-trimethylphenyl (mesityl) group at the 1-position provides steric bulk that can influence reaction pathways and product stability.

Recent scientific literature highlights the growing importance of 1H-Pyrrole-2-carboxaldehyde derivatives in medicinal chemistry. These compounds serve as key intermediates in the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammatory conditions. The unique electronic properties of the pyrrole-carboxaldehyde scaffold make it valuable for developing novel heterocyclic compounds with improved bioavailability and target specificity.

In material science, researchers are investigating 1-(2,4,6-trimethylphenyl)-1H-pyrrole-2-carboxaldehyde as a building block for organic electronic materials. Its ability to form stable metal complexes and participate in condensation reactions makes it attractive for designing organic semiconductors, photovoltaic materials, and molecular sensors. The compound's thermal stability and processability are particularly appealing for these applications.

The synthesis of 1H-Pyrrole-2-carboxaldehyde, 1-(2,4,6-trimethylphenyl)- typically involves multi-step organic transformations starting from commercially available pyrrole derivatives. Modern synthetic approaches focus on improving yield and purity while minimizing environmental impact, reflecting the growing demand for sustainable chemistry practices. Recent advances in catalytic methods have made the production of this compound more efficient and cost-effective.

Analytical characterization of CAS 749917-14-4 involves standard techniques including NMR spectroscopy, mass spectrometry, and HPLC analysis. The compound typically appears as a pale yellow to light brown crystalline solid with good stability under standard storage conditions. Proper handling should include protection from moisture and extreme temperatures to maintain product quality.

From a commercial perspective, the demand for 1H-Pyrrole-2-carboxaldehyde derivatives has been steadily increasing, driven by research activities in both academic and industrial settings. Suppliers typically offer this compound in various quantities, from milligram-scale for research purposes to kilogram quantities for process development. Current market trends show particular interest in high-purity grades (>98%) for pharmaceutical applications.

Researchers frequently search for information about 1-(2,4,6-trimethylphenyl)pyrrole-2-carboxaldehyde solubility, synthesis methods for pyrrole aldehydes, and applications of mesityl-substituted pyrroles. These search trends reflect the practical considerations scientists face when working with this compound class. The compound's compatibility with various solvents and reagents is a common topic in scientific forums and technical discussions.

In the context of green chemistry initiatives, there's growing interest in developing more sustainable routes to 1H-Pyrrole-2-carboxaldehyde, 1-(2,4,6-trimethylphenyl)-. Recent publications have explored catalytic methods, solvent-free conditions, and biocatalytic approaches to reduce the environmental footprint of its production. These developments align with broader industry trends toward sustainable chemical manufacturing.

The safety profile of 749917-14-4 is generally favorable for research use, though standard laboratory precautions should always be followed. Material safety data sheets provide detailed handling instructions, including appropriate personal protective equipment and storage recommendations. As with all chemical substances, proper risk assessment should precede any experimental work.

Looking ahead, the future applications of 1H-Pyrrole-2-carboxaldehyde, 1-(2,4,6-trimethylphenyl)- appear promising. Ongoing research explores its potential in asymmetric catalysis, as a ligand in transition metal complexes, and as a precursor for novel heterocyclic systems. The compound's versatility ensures it will remain an important tool for synthetic chemists working across multiple disciplines.

For researchers considering working with this compound, it's worth noting that several analogs and derivatives of 1H-Pyrrole-2-carboxaldehyde are commercially available, allowing for structure-activity relationship studies. The mesityl-substituted variant offers unique steric and electronic properties that can lead to distinct reactivity patterns compared to other pyrrole aldehydes.

In conclusion, 1H-Pyrrole-2-carboxaldehyde, 1-(2,4,6-trimethylphenyl)- (CAS No. 749917-14-4) represents a valuable building block in modern organic synthesis. Its combination of structural features, reactivity, and stability makes it particularly useful for designing complex molecules with potential applications in medicine, materials science, and beyond. As research continues to uncover new applications for this compound class, its importance in chemical research is likely to grow further.

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